molecular formula C22H15Cl2F3N2O4 B11608890 5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B11608890
M. Wt: 499.3 g/mol
InChI Key: LCFQAVXMORLZAL-UHFFFAOYSA-N
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Description

5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Furyl Ring: The furyl ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.

    Introduction of the Dichlorophenyl Group:

    Formation of the Tetrahydropyrimidinone Core: The core structure is formed through cyclization reactions involving urea or thiourea derivatives.

    Addition of the Benzoyl and Trifluoromethyl Groups: These groups are introduced through Friedel-Crafts acylation and nucleophilic substitution reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its unique structure, it may be investigated for potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(methyl)tetrahydropyrimidin-2(1H)-one
  • 5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(ethyl)tetrahydropyrimidin-2(1H)-one
  • 5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(fluoromethyl)tetrahydropyrimidin-2(1H)-one

Uniqueness

The presence of the trifluoromethyl group in 5-benzoyl-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as solubility and stability.

Properties

Molecular Formula

C22H15Cl2F3N2O4

Molecular Weight

499.3 g/mol

IUPAC Name

5-benzoyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C22H15Cl2F3N2O4/c23-13-7-6-12(10-14(13)24)15-8-9-16(33-15)18-17(19(30)11-4-2-1-3-5-11)21(32,22(25,26)27)29-20(31)28-18/h1-10,17-18,32H,(H2,28,29,31)

InChI Key

LCFQAVXMORLZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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